N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide
Overview
Description
“N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2-methylpropanamide” is a chemical compound with the molecular formula C10H10ClIN4O .
Synthesis Analysis
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a building block of the compound, has been improved with a seven-step process from dimethyl malonate, yielding a 31% overall yield . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple aromatic, aryl, and alkyl substitutions at various positions on the 7-deazapurine ring .Chemical Reactions Analysis
The compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The structure-activity relationships (SAR) of the compound reveal that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . It is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Scientific Research Applications
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Scientific Field: Pharmaceutical Sciences
- Application : The compound is an intermediate in the synthesis of the drug Tofatinib .
- Method of Application : The compound is used in the synthesis process of Tofatinib, a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .
- Results or Outcomes : The use of this compound in the synthesis of Tofatinib contributes to the production of a drug that can help manage rheumatoid arthritis in patients who have not responded well to methotrexate .
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Scientific Field: Organic Chemistry
- Application : The compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .
- Method of Application : The compound is methylated with methyl iodide and then reacted with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .
- Results or Outcomes : The synthesis of these compounds has been accomplished, extending from simpler alkyls, such as ethyl, to heterocyclic rings .
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Scientific Field: Medicinal Chemistry
- Application : The compound is explored as antitubercular agents .
- Method of Application : The compound is synthesized and its structure-activity relationships are studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .
- Results or Outcomes : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
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Scientific Field: Medicinal Chemistry
- Application : The compound is used as a core scaffold in the identification of a JAK1 selective inhibitor .
- Method of Application : The compound is used in the synthesis of ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile .
- Results or Outcomes : The synthesized compound was identified as a JAK1 selective inhibitor .
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Scientific Field: Pharmaceutical Sciences
- Scientific Field: Organic Chemistry
- Application : The compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .
- Method of Application : The compound is methylated with methyl iodide and then reacted with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .
- Results or Outcomes : The synthesis of these compounds has been accomplished, extending from simpler alkyls, such as ethyl, to heterocyclic rings .
properties
IUPAC Name |
N-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIN4O/c1-11(2,3)9(18)17-10-15-7(12)6-5(13)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDHRXDFCHHFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)I)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573208 | |
Record name | N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide | |
CAS RN |
149765-16-2 | |
Record name | N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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